2-butyl-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
2-butyl-2,3-dihydro-1H-isoindol-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, 3-n-butyl-2,3-dihydro-1h-isoindol-1-one, has been shown to inhibit platelet aggregation induced by adenosine diphosphate and arachidonic acid . This suggests that 2-Butyl-2,3-dihydro-1H-isoindol-4-amine may have similar targets.
Mode of Action
Based on the related compound, it may interact with its targets to inhibit platelet aggregation
Biochemical Pathways
The related compound’s ability to inhibit platelet aggregation suggests it may affect pathways related to blood clotting and inflammation .
Result of Action
The related compound has been shown to reduce infarct size, improve neurobehavioral deficits, and decrease attenuation of cerebral damage in models of ischemic stroke . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-butyl-2,3-dihydro-1H-isoindol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities, which determine the strength and specificity of these interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules. This compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their function. For instance, this compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound may also result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the overall activity and function of this compound, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its overall activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Properties
IUPAC Name |
2-butyl-1,3-dihydroisoindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-3-7-14-8-10-5-4-6-12(13)11(10)9-14/h4-6H,2-3,7-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJPCZPYCHIABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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